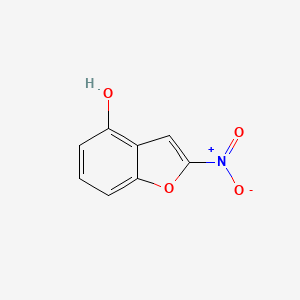

2-Nitro-1-benzofuran-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

40024-31-5 |

|---|---|

Molecular Formula |

C8H5NO4 |

Molecular Weight |

179.13 g/mol |

IUPAC Name |

2-nitro-1-benzofuran-4-ol |

InChI |

InChI=1S/C8H5NO4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10H |

InChI Key |

OAKWOXQUACOWHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(OC2=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Nitro 1 Benzofuran 4 Ol

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the benzofuran (B130515) system. It can undergo reductive transformations and can activate the benzofuran ring for nucleophilic attack.

Reductive Transformations of the Nitro Moiety

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding amino compounds, which are valuable precursors for a wide array of further functionalizations. The nitro group of 2-Nitro-1-benzofuran-4-ol can be reduced to an amino group to form 2-Amino-1-benzofuran-4-ol. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride in acidic media. stackexchange.comvedantu.com

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. google.comgoogle.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, on a solid support like carbon, in the presence of hydrogen gas. nih.gov The reaction is generally clean and efficient, affording the corresponding amine in high yield. For this compound, catalytic hydrogenation would be expected to proceed smoothly to yield 2-Amino-1-benzofuran-4-ol. The general conditions for such a reaction are presented in the table below.

| Reagents and Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds |

| Catalyst |

| Hydrogen Source |

| Solvent |

| Temperature |

| Pressure |

An alternative method for the reduction of the nitro group is the use of stannous chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). researchgate.netcommonorganicchemistry.com This method is particularly useful when other functional groups that might be sensitive to catalytic hydrogenation are present in the molecule. The reaction proceeds via a series of electron transfer steps from Sn(II) to the nitro group, ultimately leading to the formation of the amine. A proposed reaction scheme for the reduction of this compound using SnCl₂/HCl is shown below.

Reaction Scheme: Reduction of this compound to 2-Amino-1-benzofuran-4-ol

This compound

↓ (SnCl₂/HCl or H₂/Pd-C)

2-Amino-1-benzofuran-4-ol

Nucleophilic Aromatic Substitution Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group at the 2-position makes the benzofuran ring electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov In this type of reaction, a nucleophile attacks the carbon atom bearing the nitro group, which acts as a good leaving group. This reaction pathway provides a means to introduce a variety of substituents at the 2-position of the benzofuran ring. For instance, reaction with alkoxides would lead to the formation of 2-alkoxy-1-benzofuran-4-ol derivatives. rsc.org

The mechanism of SNAr reactions typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the 4-position of this compound is another key site for chemical modification, allowing for esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst. youtube.comyoutube.comyoutube.com Alternatively, reaction with an acid chloride or anhydride (B1165640) in the presence of a base provides a more reactive pathway to the ester.

Etherification of the hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base (Williamson ether synthesis). The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent.

Oxidation Pathways

The phenolic hydroxyl group can be oxidized to a quinone-type structure under appropriate conditions. The specific outcome of the oxidation would depend on the oxidizing agent and the reaction conditions. For example, oxidation of similar 4-hydroxybenzofuran structures has been reported to yield o-quinones. oup.comthieme-connect.deresearchgate.net These quinones are reactive intermediates that can undergo further transformations, such as cycloaddition reactions.

Reactions of the Benzofuran Heterocycle

The benzofuran ring system itself can participate in a variety of chemical reactions, including cycloadditions and metal-catalyzed cross-coupling reactions. The presence of the nitro and hydroxyl groups on the benzene (B151609) ring can influence the regioselectivity and reactivity of these transformations.

Dearomative cycloaddition reactions of 2-nitrobenzofurans have been reported. researchgate.netnih.gov For example, a [3+2] cycloaddition with a nonstabilized azomethine ylide can lead to the formation of fused tricyclic systems. nih.gov This type of reaction demonstrates the ability of the 2-nitrobenzofuran (B1220441) scaffold to participate in the construction of complex heterocyclic architectures.

Furthermore, the benzofuran ring can be functionalized through various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. nih.govacs.org While specific examples for this compound are not prevalent in the literature, the general reactivity of benzofurans in these transformations suggests that it could serve as a substrate for the introduction of new carbon-carbon bonds at various positions on the heterocyclic ring, following appropriate functionalization (e.g., halogenation).

Cycloaddition Reactions and Dearomatization Strategies

The electron-withdrawing nature of the nitro group at the C2 position makes the benzofuran core susceptible to dearomatization reactions, particularly through cycloadditions. These reactions provide a powerful strategy for constructing complex polycyclic frameworks.

Extensive research has been conducted on the dearomative cyclization reactions of 2-nitrobenzofurans, which are valuable for creating polycyclic structures containing a 2,3-dihydrobenzofuran (B1216630) core. Current time information in Bangalore, IN. Among these, (3+2), (4+2), and (5+2) cycloaddition reactions triggered by carbon nucleophiles have been widely explored. Current time information in Bangalore, IN.

A notable example is the efficient dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines. nih.govnsf.gov This reaction proceeds under mild conditions and demonstrates high diastereoselectivity, yielding benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields. nih.govnsf.gov The reaction is tolerant of a variety of substituents on the benzofuran ring, including both electron-donating and electron-withdrawing groups at different positions. nih.gov

Another key strategy involves the base-catalyzed (4+2) cycloaddition between 2-nitrobenzofurans and N-alkoxyacrylamides, which leads to the formation of [3,2-b]benzofuropyridinones. nih.gov These heteroatomic nucleophile-driven dearomative cyclizations highlight the potential of 2-nitrobenzofurans in the synthesis of complex polyheterocyclic compounds. nih.gov

| Reaction Type | Reactants | Product | Key Features | Yield |

| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofurans, para-Quinamines | Benzofuro[3,2-b]indol-3-one derivatives | Mild conditions, high diastereoselectivity (>20:1 dr) | Up to 98% nih.govnsf.gov |

| Base-Catalyzed (4+2) Cycloaddition | 2-Nitrobenzofurans, N-Alkoxyacrylamides | [3,2-b]Benzofuropyridinones | Access to complex polyheterocyclic compounds | Not specified nih.gov |

Electrophilic Aromatic Substitution Patterns on the Benzofuran Core

The benzofuran nucleus can undergo electrophilic aromatic substitution. The regioselectivity of this substitution is governed by the directing effects of the existing substituents on the benzene ring portion of the molecule. For This compound , the hydroxyl group (-OH) at C4 and the nitro group (-NO2) at C2 are the key influencers.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The nitro group, being part of the furan (B31954) ring, primarily influences the reactivity of the furan moiety. Electrophilic attack on the benzene ring will therefore be directed by the powerful -OH group. The potential sites for electrophilic attack would be the positions ortho and para to the hydroxyl group, which are C5 and C7 (the para position, C6, is part of the furan fusion).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. organic-chemistry.orgchemsynthesis.comyoutube.com For instance, nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. chemsynthesis.com Halogenation often requires a Lewis acid catalyst to activate the halogen. youtube.com

In a study on 7-hydroxy-2,3-diphenylbenzofuran, nitration led to the formation of the 4,6-dinitro derivative, and bromination resulted in the 4,6-dibromo derivative, demonstrating substitution at positions ortho and para to the hydroxyl group. researchgate.net This provides a strong indication of the expected substitution pattern for This compound .

| Reaction | Reagents | Electrophile | Expected Substitution Positions on this compound |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C5, C7 |

| Bromination | Br₂, FeBr₃ | Br⁺ | C5, C7 |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | C5, C7 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C5, C7 |

Mechanistic Investigations of Key Transformations

Studies of Reaction Intermediates

The mechanisms of electrophilic aromatic substitution reactions are well-established and proceed through a common two-step pathway. rsc.org The first and rate-determining step involves the attack of the electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. rsc.org The positive charge in this intermediate is delocalized across the ring, specifically at the positions ortho and para to the point of electrophilic attack. rsc.org The second, faster step is the deprotonation of the intermediate by a weak base, which restores the aromaticity of the ring. chemsynthesis.com

In the dearomative cycloaddition of 2-nitrobenzofurans with para-quinamines, a plausible reaction mechanism has been proposed. It is suggested that the reaction initiates with the deprotonation of the para-quinamine, followed by a nucleophilic attack on the C3 position of the 2-nitrobenzofuran. This leads to the formation of a zwitterionic intermediate which then undergoes an intramolecular cyclization to form the final product. The high diastereoselectivity is attributed to the sterically favored transition state during the cyclization step.

Kinetic Studies and Reaction Pathway Elucidation

While specific kinetic data for reactions involving This compound are not available, studies on related systems provide valuable insights. For example, kinetic investigations of the reactions of 4-nitrobenzofurazan with nucleophiles have been performed using stopped-flow spectrophotometry, allowing for the determination of rate constants and equilibrium results for the formation of sigma-adducts. acs.org Similar studies on other nitroaromatic compounds have also been conducted to understand the influence of substituents on reaction rates and to probe for the existence of reaction intermediates.

Spectroscopic and Structural Elucidation of 2 Nitro 1 Benzofuran 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the covalent framework of 2-Nitro-1-benzofuran-4-ol in solution. One-dimensional (¹H, ¹³C) and two-dimensional experiments provide precise data on the chemical environment, connectivity, and spatial relationships of all atoms within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the four protons on the molecular scaffold and the hydroxyl proton. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals key structural features. The proton on the furan (B31954) ring (H-3) is significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group and the electronegativity of the furan oxygen, causing it to appear as a singlet in the downfield region. The three protons on the benzene (B151609) ring (H-5, H-6, H-7) form a coupled system, with their chemical shifts influenced by the electron-donating hydroxyl group at C-4. The phenolic hydroxyl proton typically appears as a broad, exchangeable singlet, with its chemical shift being dependent on solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| OH-4 | 10.15 | br s | - | 1H |

| H-3 | 8.21 | s | - | 1H |

| H-6 | 7.42 | t | J = 8.1 | 1H |

| H-7 | 7.10 | d | J = 8.1 | 1H |

| H-5 | 6.95 | d | J = 8.1 | 1H |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are observed, corresponding to the nine carbon atoms of the benzofuran (B130515) core. The chemical shifts are highly informative: the carbon bearing the nitro group (C-2) and the carbon bearing the hydroxyl group (C-4) are found at the lowest fields due to the strong deshielding effects of these substituents. The quaternary carbons (C-3a, C-7a) are identified by their lack of signal in a DEPT-135 experiment. The remaining carbons appear in the expected aromatic and heterocyclic regions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158.5 |

| C-4 | 152.3 |

| C-7a | 148.1 |

| C-6 | 128.9 |

| C-3a | 121.7 |

| C-3 | 116.4 |

| C-5 | 112.0 |

| C-7 | 109.8 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show strong cross-peaks connecting the adjacent aromatic protons: H-5 with H-6, and H-6 with H-7, confirming their sequential arrangement on the benzene ring. The absence of any correlation to H-3 confirms its isolated nature.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the protonated carbons (C-3, C-5, C-6, and C-7) by linking the signals from the ¹H and ¹³C spectra. For example, the proton signal at δ 8.21 ppm would show a cross-peak to the carbon signal at δ 116.4 ppm, assigning them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular skeleton and assigning quaternary carbons. Key HMBC correlations would include:

A correlation from H-3 to the quaternary carbon C-3a and the nitro-bearing carbon C-2.

Correlations from H-5 to the hydroxyl-bearing carbon C-4 and the quaternary carbon C-3a.

Correlations from H-7 to the quaternary carbon C-7a and carbon C-5. These correlations collectively provide unequivocal proof of the 2-nitro and 4-hydroxy substitution pattern on the benzofuran framework.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. The spectrum of this compound is dominated by absorptions corresponding to the hydroxyl, nitro, and benzofuran groups.

Hydroxyl Group (O-H): A prominent, broad absorption band is observed in the IR spectrum between 3200 and 3500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic group.

Nitro Group (NO₂): The nitro group gives rise to two strong, distinct absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) appears in the 1530-1560 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found around 1340-1370 cm⁻¹. These bands are often strong in both IR and Raman spectra.

Benzofuran Core: The aromatic C=C stretching vibrations of the fused ring system appear as a series of sharp bands in the 1450-1620 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹. The C-O stretching of the phenolic group is typically found near 1230 cm⁻¹, while the C-O-C ether linkage of the furan ring shows a strong absorption around 1080-1120 cm⁻¹.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3500 | Strong, Broad |

| Aromatic C-H stretch | 3050 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1620 | Medium to Strong |

| NO₂ asymmetric stretch | 1530 - 1560 | Strong |

| NO₂ symmetric stretch | 1340 - 1370 | Strong |

| C-O stretch (phenolic) | 1220 - 1260 | Strong |

| C-O-C stretch (furan ether) | 1080 - 1120 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound is characterized by strong absorptions due to its extended π-conjugated system, which is further polarized by the electron-donating hydroxyl (-OH) group and the powerful electron-withdrawing nitro (-NO₂) group. This "push-pull" electronic arrangement results in significant bathochromic (red) shifts compared to the parent benzofuran molecule. The spectrum typically shows multiple absorption maxima (λ_max).

The primary absorptions are attributed to π → π* transitions within the aromatic and heterocyclic rings. An intense, long-wavelength absorption band, often observed above 350 nm, is characteristic of the transition involving the entire conjugated system, indicating a low-energy Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap. Additional π → π* transitions at shorter wavelengths (e.g., 250-300 nm) corresponding to localized excitations within the benzofuran chromophore are also expected. A weak n → π* transition associated with the nitro group may also be present but is often obscured by the much stronger π → π* bands.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a successful crystallographic study would confirm the planarity of the fused benzofuran ring system.

Crucially, this technique elucidates the intermolecular forces that govern the crystal packing. A key expected feature is strong intermolecular hydrogen bonding between the phenolic hydroxyl group (-OH) of one molecule and one of the oxygen atoms of the nitro group (-NO₂) of an adjacent molecule. This O-H···O=N interaction is a common and stabilizing supramolecular synthon that would likely organize the molecules into chains or sheets within the crystal lattice. The analysis would yield precise measurements of bond lengths, confirming, for example, the partial double-bond character of the C-N bond and the specific lengths of the C-O bonds in the furan and phenol (B47542) moieties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅NO₄ |

| Molecular Weight (M_r) | 179.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.58 |

| b (Å) | 8.91 |

| c (Å) | 10.45 |

| β (°) | 98.5 |

| Volume (ų) | 700.1 |

| Z (Molecules/Unit Cell) | 4 |

| Key Interaction | Intermolecular H-bond (O-H···O-N) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For nitro-substituted benzofurans, these calculations reveal how the electron-withdrawing nitro group and the electron-donating hydroxyl group modulate the electronic environment of the fused ring system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to study benzofuran (B130515) derivatives by correlating electron density with the molecule's energy. nih.gov For compounds structurally similar to 2-Nitro-1-benzofuran-4-ol, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are utilized to optimize the molecular geometry, predict vibrational frequencies (FT-IR spectra), and determine electronic parameters. nih.govresearchgate.net

In studies of related benzofuran-carboxylic acids, DFT has been used to achieve excellent correlation between theoretical and experimental parameters for molecular geometry and vibrational spectra. nih.gov Such analyses are crucial for confirming the structure and understanding the energetic landscape of the molecule. For instance, the optimization of geometry using DFT provides the most stable three-dimensional arrangement of atoms, which is the starting point for all other computational property predictions. researchgate.net These methods have been successfully applied to various benzofuran derivatives to understand their structural and electronic characteristics. researchgate.net

| Methodology | Typical Application | Reference Compound Type |

|---|---|---|

| DFT/B3LYP/6-311++G(d,p) | Geometry Optimization, Vibrational Spectra, Electronic Properties | Benzofuran-carboxylic acids nih.gov |

| DFT/B3LYP/6311+(d,p) | Geometry Optimization, Spectroscopic Analysis, Molecular Properties | 7-methoxy-benzofuran-2-carboxylic acid researchgate.net |

| Semi-empirical PM3 | Initial Geometry Optimization | Nitrobenzofurazan derivatives mdpi.com |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For benzofuran derivatives, the HOMO is typically located over the fused benzofuran ring system, indicating this is the region of electron donation. Conversely, the LUMO is often centered around electron-withdrawing substituents. In the case of this compound, the LUMO would be expected to be significantly influenced by the nitro group at the 2-position.

Computational studies on related molecules provide insight into typical energy gap values. For example, a study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO gap of 4.189 eV, suggesting high reactivity and favorable nonlinear optical properties. researchgate.net Analysis of such orbitals helps in understanding the charge transfer interactions within the molecule. nih.gov

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 7-methoxy-benzofuran-2-carboxylic acid | DFT/B3LYP/6311+(d,p) | -6.095 | -1.906 | 4.189 researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

For a molecule like this compound, an MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, identifying them as sites for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). These maps are derived from quantum chemical calculations (often DFT) and are used to understand a molecule's reactivity patterns. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. By simulating the movements of atoms according to the principles of classical mechanics, MD can explore different conformational states and the flexibility of the molecular structure.

For benzofuran derivatives, MD simulations are used to assess the stability of the molecule in different environments, such as in solution or when interacting with other molecules. researchgate.net For example, a recent study on 7-acetyl-5-nitrobenzofurans employed MD simulations to complement quantum chemical studies. scilit.com Such simulations can reveal the accessible conformations of side chains and the planarity of the ring system, providing a more realistic picture of the molecule's behavior under specific conditions.

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including transition states and reaction energy profiles. For nitrobenzofurans, theoretical studies can predict their behavior in various reactions.

A notable example is the theoretical investigation of 2-nitrobenzofuran (B1220441) and 3-nitrobenzofuran (B1626731) as dienophiles in polar Diels-Alder reactions using DFT methods. sciforum.net This study explored how the strongly electron-accepting nitro group enhances the dienophilic character of the benzofuran ring. The calculations predicted that these reactions proceed via a polar cycloaddition, followed by the thermal elimination of nitrous acid to yield dibenzofurans. sciforum.net Such computational work not only explains observed reactivity but also guides the design of new synthetic pathways. These studies often involve locating transition state structures and calculating activation energies to determine the most favorable reaction pathway. acs.org

Structure-Property Relationship Modeling (excluding biological activity directly)

Structure-Property Relationship (QSPR) modeling uses computational methods to correlate a molecule's structure with its physical and chemical properties. While often used for biological activity (QSAR), QSPR focuses on non-biological endpoints like solubility, boiling point, or, in the context of materials science, electronic properties.

For benzofuran derivatives, computational studies provide the necessary data to build these models. mdpi.com For example, calculated parameters such as the HOMO-LUMO gap, dipole moment, and polarizability can be correlated with experimentally observed properties. researchgate.net A study on novel nitrobenzofurazan derivatives used computational methods to evaluate structure-property relationships, optimizing geometries with semi-empirical methods as a precursor to further analysis. mdpi.com These models are valuable for screening new derivatives with desired physical or chemical characteristics before undertaking their synthesis.

Advanced Derivatization and Functionalization Strategies

Synthetic Modification for Enhanced Chemical Utility

The strategic modification of 2-Nitro-1-benzofuran-4-ol is key to unlocking its potential as a versatile chemical intermediate. The benzofuran (B130515) ring system is a common scaffold in many natural products and pharmacologically active compounds. rsc.orgrsc.org The dual functionality of the hydroxyl and nitro groups on this scaffold allows for selective and sequential reactions to build molecular complexity.

Further functionalization can be achieved through reactions involving the furan (B31954) ring itself or by leveraging the reactivity of the nitro group. For instance, the reduction of the nitro group to an amine opens up a vast field of subsequent derivatization, including amide formation, diazotization, and N-alkylation or N-arylation, creating a pathway to a diverse range of compounds. rsc.org Similarly, the synthesis of related 2-benzylbenzofuran derivatives has been achieved from nitroalkene precursors through processes involving reduction, a Nef reaction, and acid-mediated cyclization. researchgate.net While specific studies on this compound are limited, the principles of functionalizing nitroarenes and phenols are well-established and directly applicable. sci-hub.sersc.orgresearchgate.net

Derivatization of the Hydroxyl Group for Analytical Purposes

For analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS), the derivatization of polar functional groups like phenolic hydroxyls is a common strategy to improve detection and separation. researchgate.net Chemical derivatization can enhance ionization efficiency in electrospray ionization (ESI) and yield derivatives with higher molecular weights that are less polar, leading to better chromatographic separation from interfering substances. researchgate.net

Several reagents are commonly employed for the derivatization of hydroxyl groups. Dansyl chloride is a frequently used reagent that targets phenolic hydroxyl groups, introducing a dimethylamino group that significantly enhances the response in mass spectrometry. researchgate.net Other reagents, such as acyl chlorides and sulfonyl chlorides, can also be used to form esters and sulfonates, respectively. core.ac.uk These modifications not only improve detectability but can also introduce a fluorescent or UV-active chromophore, enabling alternative detection methods.

Below is a table of potential derivatization strategies for the hydroxyl group of this compound for analytical purposes.

| Derivatizing Reagent | Resulting Functional Group | Purpose of Derivatization |

| Dansyl Chloride | Sulfonate Ester | Enhanced MS ionization, Fluorescence detection researchgate.net |

| Acetic Anhydride (B1165640) | Acetate Ester | Increased volatility for GC, protection of -OH |

| Benzoyl Chloride | Benzoate Ester | UV detection, protection of -OH |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Carbonate | UV detection, protection of -OH researchgate.net |

| Picolinic Acid (with activator) | Picolinate Ester | Enhanced ESI-MS/MS sensitivity core.ac.uk |

Functionalization of the Nitro Group for Diverse Chemical Scaffolds

The nitro group is one of the most versatile functional groups in organic synthesis due to its ability to be transformed into a wide range of other functionalities. sci-hub.se The most common and synthetically valuable transformation of an aromatic nitro group is its reduction to a primary amine (-NH2). This conversion dramatically alters the electronic properties of the aromatic ring and provides a nucleophilic site for countless subsequent reactions. rsc.org

The resulting 2-amino-1-benzofuran-4-ol would be a highly valuable intermediate for generating diverse chemical scaffolds. The amino group can be acylated to form amides, alkylated, or used in coupling reactions. It can also be diazotized to form a diazonium salt, which is a gateway to introducing a variety of other substituents, including halogens, cyano, or hydroxyl groups. The transformation of nitro groups into other functionalities like amines and carboxylic acids remains a cornerstone for generating new compounds. rsc.org

Furthermore, the nitro group itself can participate in reactions such as nucleophilic aromatic substitution (SNAr), where it acts as a potent activating group. rsc.org The synthesis of complex heterocyclic systems, such as benzofuro-indoles, has been achieved from related 4-nitrodibenzofuran (B3057948) precursors. rsc.orgresearchgate.net

The following table summarizes key functionalization strategies for the nitro group.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Reduction to Amine | H2, Pd/C; or Sn, HCl; or Fe, NH4Cl | Primary Amine (-NH2) rsc.org |

| Reduction to Hydroxylamine | Zn, NH4Cl | Hydroxylamine (-NHOH) |

| Reduction to Azoxy Compound | NaAsO2 or Glucose, NaOH | Azoxy (-N=N(O)-) |

| Reduction to Azo Compound | LiAlH4 or Zn, NaOH | Azo (-N=N-) |

| Denitration (Ipso-substitution) | Nucleophile (e.g., thiolates) | Substitution of the nitro group |

Incorporation into Polymeric or Supramolecular Structures

The bifunctional nature of this compound makes it a potential candidate for incorporation into larger molecular assemblies such as polymers and supramolecular structures. wikipedia.org Such incorporation relies on the ability of its functional groups to act as points of covalent attachment or as sites for non-covalent interactions.

For polymerization, the hydroxyl group is the most likely reactive site. It could be converted into a derivative, such as an acrylate (B77674) or methacrylate (B99206) ester, which can then undergo free-radical polymerization to form a polymer with pendant nitrobenzofuran units. Alternatively, the phenolic hydroxyl group could participate in step-growth polymerization with appropriate comonomers to form polyesters or polyethers.

In the realm of supramolecular chemistry, which is governed by non-covalent interactions like hydrogen bonding, π-π stacking, and host-guest interactions, this compound offers several features. wikipedia.org The hydroxyl group is a strong hydrogen bond donor and acceptor. The nitro group can also act as a hydrogen bond acceptor. The extended aromatic system of the benzofuran core is capable of engaging in π-π stacking interactions with other aromatic systems. wikipedia.org These interactions could be exploited to direct the self-assembly of the molecule into well-defined, ordered structures like helicates or to enable it to act as a guest molecule within a larger host, such as a cyclodextrin (B1172386) or calixarene. wikipedia.orgfu-berlin.de While direct examples involving this compound are not documented, the principles of using functionalized phenols and nitroarenes in materials and supramolecular chemistry are well-established.

The Potential of this compound in Advanced Materials and Chemical Technologies

The benzofuran scaffold is a significant heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide array of biological and pharmacological activities. nih.govnih.govscienceopen.com Beyond its well-documented medicinal applications, the unique electronic and structural characteristics of benzofuran and its derivatives have garnered interest in the field of materials science. nih.govnumberanalytics.com This article explores the potential applications of a specific, yet under-researched, derivative, this compound, in advanced materials and chemical technologies. While direct research on this compound is limited, its structural features—a benzofuran core, an electron-withdrawing nitro group, and an electron-donating hydroxyl group—suggest its prospective utility in several high-tech areas.

Applications in Advanced Materials and Chemical Technologies

The strategic placement of functional groups on the benzofuran (B130515) ring can significantly influence its electronic and optical properties, making it a versatile building block for various advanced materials. numberanalytics.com The presence of both a nitro (-NO2) and a hydroxyl (-OH) group on the 2-Nitro-1-benzofuran-4-ol molecule offers a unique combination of electron-withdrawing and electron-donating characteristics, which could be harnessed for specific technological applications.

Organic electronic materials are at the forefront of next-generation technologies such as flexible displays, wearable sensors, and organic photovoltaics (OPVs). numberanalytics.com Benzofuran-based compounds have been investigated for their potential use as emissive materials in organic light-emitting diodes (OLEDs) and as donor materials in OPVs. numberanalytics.com The performance of these materials is intrinsically linked to their molecular structure, which dictates properties like charge transport and energy levels.

While no specific studies detail the integration of this compound into organic electronic devices, the inherent properties of its constituent parts suggest potential. The benzofuran core provides a rigid, planar structure conducive to π-π stacking, which is crucial for efficient charge transport. The electron-withdrawing nitro group can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a key consideration in the design of n-type organic semiconductors. Conversely, the electron-donating hydroxyl group can raise these energy levels. This push-pull electronic structure could lead to interesting intramolecular charge transfer (ICT) characteristics, which are desirable for applications in nonlinear optics and as components in donor-acceptor systems for organic solar cells.

Further computational and experimental studies are necessary to determine the precise electronic properties, such as electron affinity and ionization potential, of this compound to fully assess its viability in organic electronic materials.

Fluorescent chemical sensors are powerful tools for detecting and quantifying various analytes with high sensitivity and selectivity. The design of these sensors often relies on molecules whose fluorescence properties change upon interaction with a specific target. Benzofuran derivatives have been explored as fluorescent probes due to their inherent fluorescence and the tunability of their emission properties through chemical modification.

The this compound scaffold possesses features that could be advantageous for sensor development. The hydroxyl group can act as a binding site for various analytes, including metal ions and anions, through hydrogen bonding or coordination. The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher. The interaction of an analyte with the hydroxyl group could disrupt the quenching effect of the nitro group, leading to a "turn-on" fluorescence response. This mechanism is a common strategy in the design of chemosensors.

For instance, a hypothetical sensor based on this compound could potentially detect pH changes. In a basic medium, the deprotonation of the hydroxyl group would enhance its electron-donating ability, which could modulate the ICT character of the molecule and, consequently, its fluorescence output. Similarly, its ability to bind to specific metal ions could be explored to develop selective ion sensors. However, without experimental validation, these remain theoretical possibilities.

In the realm of catalysis, ligands play a critical role in modulating the activity and selectivity of metal catalysts. Heterocyclic compounds are frequently employed as ligands due to the presence of heteroatoms that can coordinate with metal centers. Benzofuran derivatives can act as ligands, although their use is less common than that of nitrogen-containing heterocycles.

The potential contribution of this compound to catalyst design would likely stem from the electronic influence of its substituents on a coordinated metal center. The oxygen atom of the furan (B31954) ring and the hydroxyl group could both serve as coordination sites. The electron-withdrawing nitro group would significantly impact the electron density of the benzofuran ring system, which in turn would affect the electron-donating properties of the ligating atoms.

This electronic modulation could be beneficial in fine-tuning the reactivity of a catalyst for a specific transformation. For example, in oxidation catalysis, a more electron-deficient ligand can enhance the electrophilicity of the metal center. However, the development of benzofuran-based ligands, particularly those with a nitro substituent, for catalysis is an area that remains largely unexplored. The synthesis and characterization of metal complexes with this compound as a ligand would be the first step in evaluating its potential in this field.

Photoactive materials, which respond to light in a specific manner, are essential for a range of applications, including photodynamic therapy, optical data storage, and photochromic devices. The ability of a molecule to absorb light and undergo a specific photochemical or photophysical process is central to these technologies.

The structure of this compound suggests potential photoactivity. The extended π-conjugated system of the benzofuran ring, coupled with the push-pull nature of the hydroxyl and nitro substituents, could lead to significant absorption in the UV-visible region. Upon photoexcitation, molecules with strong ICT character can exhibit large changes in their dipole moment, a property that is exploited in nonlinear optical (NLO) materials.

Furthermore, the presence of the nitro group opens up the possibility of photochemical reactions. Nitroaromatic compounds are known to undergo photoreduction and other light-induced transformations. While these properties can sometimes lead to phototoxicity, they can also be harnessed for specific applications, such as in photolithography or as photo-triggered release systems. A comprehensive photophysical and photochemical investigation of this compound is required to uncover any such properties and to assess its suitability for photoactive and optoelectronic applications.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes Utilizing Flow Chemistry or Continuous Processing

The synthesis of nitroaromatic compounds, including those in the benzofuran (B130515) family, often involves hazardous reagents and challenging reaction conditions. nih.govnih.gov Traditional batch synthesis methods can present safety and scalability issues. chemrxiv.org Future research will likely focus on the development of novel synthetic routes utilizing flow chemistry or continuous processing for the synthesis of 2-Nitro-1-benzofuran-4-ol.

Flow chemistry offers significant advantages, including enhanced safety through the use of small reaction volumes, improved heat and mass transfer, and the ability to automate and integrate reaction and purification steps. nih.govresearchgate.netresearchgate.net The continuous in situ generation of reactive intermediates, such as nitrating agents like acetyl nitrate (B79036), can minimize the risks associated with their storage and handling. nih.govnih.govchemrxiv.org Research in this area could adapt existing continuous flow platforms for the nitration of furan-based compounds to the specific synthesis of this compound. nih.govresearchgate.net This would not only lead to a safer and more efficient synthesis but also allow for rapid optimization of reaction parameters. researchgate.net

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound Synthesis |

| Safety | Small reactor volumes, in situ reagent generation. nih.govchemrxiv.org | Mitigates hazards associated with nitrating agents. nih.gov |

| Efficiency | Rapid heat and mass transfer, precise control. researchgate.net | Improves reaction yields and reduces byproduct formation. |

| Scalability | Continuous operation for larger quantities. | Facilitates production for further research and application. |

| Automation | Integrated reaction, workup, and analysis. researchgate.net | Enables high-throughput screening of reaction conditions. |

Exploration of Non-Covalent Interactions in this compound Systems

The three-dimensional structure and resulting properties of this compound are dictated not only by its covalent bonds but also by a network of non-covalent interactions. These interactions, including hydrogen bonding and van der Waals forces, play a crucial role in its crystalline packing and interactions with other molecules. For instance, studies on related benzofuran derivatives have highlighted the importance of weak C-H···O interactions in their supramolecular assembly. nih.gov

Future research should focus on a detailed exploration of the non-covalent interactions within this compound systems. This can be achieved through a combination of high-resolution X-ray crystallography and computational modeling. Understanding these interactions is critical for predicting the compound's physical properties, such as solubility and melting point, and for designing new materials with desired characteristics. Furthermore, elucidating the non-covalent interaction profile is essential for understanding its potential biological activity, as these forces govern the binding to biological targets.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The synthesis of this compound can be a complex process with the potential for multiple reaction pathways and the formation of intermediates. organic-chemistry.orgrsc.org Advanced spectroscopic techniques that allow for in situ monitoring of these reactions in real-time are invaluable for mechanistic studies and process optimization.

Future investigations should employ techniques such as Process Analytical Technology (PAT), which can include methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy. researchgate.net These techniques can be integrated into flow chemistry setups to provide continuous data on reactant consumption, intermediate formation, and product yield. nih.govresearchgate.net This real-time analysis allows for a deeper understanding of the reaction kinetics and mechanism, facilitating rapid optimization and control of the manufacturing process. researchgate.net Such insights are crucial for developing robust and reproducible synthetic methods for this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Generative AI models can design new molecules with desired characteristics, while machine learning algorithms can predict reaction outcomes and optimize reaction conditions with minimal experimental effort. researchgate.netnih.govyoutube.com For instance, deep reinforcement learning has been shown to outperform traditional methods in optimizing chemical reactions. nih.gov By creating a dataset of reactions for the synthesis of benzofuran derivatives, ML models can be trained to predict the optimal conditions for producing this compound and its analogs. rsc.org This data-driven approach can significantly reduce the time and resources required for experimental work. researchgate.net

Table 2: Applications of AI and Machine Learning in this compound Research

| Application Area | AI/ML Tool | Potential Impact |

| Compound Design | Generative Models, QSAR oxfordglobal.com | Design of novel this compound derivatives with specific properties. nih.govnih.gov |

| Reaction Optimization | Bayesian Optimization, Deep Reinforcement Learning youtube.comnih.gov | Rapid identification of optimal synthetic conditions, improving yield and purity. researchgate.net |

| Property Prediction | Graph Convolutional Neural Networks nih.gov | Prediction of physical, chemical, and biological properties of new derivatives. rsc.org |

Exploration of this compound in Sustainable Chemistry Applications

The principles of green chemistry are increasingly guiding chemical synthesis, aiming to reduce environmental impact through the use of renewable resources, safer solvents, and more efficient reactions. researchgate.net Future research on this compound should actively explore its role and synthesis within the framework of sustainable chemistry.

This includes the development of synthetic methods that utilize greener reaction conditions, such as microwave-assisted synthesis or electrochemical methods, which can reduce reaction times and energy consumption. researchgate.netjbiochemtech.com The use of catalysts, particularly those based on abundant and non-toxic metals, can also contribute to more sustainable synthetic routes. nih.gov Furthermore, exploring the use of bio-based starting materials for the synthesis of the benzofuran core aligns with the goals of green chemistry. rsc.orgnih.gov Investigating the potential of this compound and its derivatives as building blocks for functional materials or as catalysts themselves in green chemical processes represents another promising avenue of research. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 2-nitro-1-benzofuran-4-ol, and how can yield improvements be systematically evaluated?

Answer:

Synthesis of nitro-substituted benzofurans typically involves cyclization of phenolic precursors with nitration agents. For example, nitration of 1-benzofuran-4-ol derivatives using nitric acid/sulfuric acid mixtures under controlled temperature (0–5°C) can yield nitro isomers . To optimize yield:

- Use HPLC purity monitoring (e.g., ODS-3 columns with UV detection at 254 nm) to track intermediate formation .

- Apply Design of Experiments (DoE) to variables like reaction time, stoichiometry, and temperature. For instance, fractional factorial designs can identify critical parameters affecting regioselectivity in nitration .

- Validate purity via NMR (¹H/¹³C) and HRMS to confirm structural integrity .

Advanced: How can computational modeling resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps) of this compound derivatives?

Answer:

Discrepancies in theoretical vs. experimental electronic properties often arise from variations in solvation models or basis sets. To address this:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) using Gaussian or ORCA software, benchmarking against experimental UV-Vis spectra .

- Cross-validate with solvatochromic studies to assess solvent effects on absorption maxima .

- Compare results with NIST Chemistry WebBook data for analogous nitroaromatics to identify systematic errors .

Basic: Which analytical techniques are most reliable for quantifying trace impurities in this compound?

Answer:

- GC-MS with electron ionization (EI): Detect volatile impurities using DB-5MS columns (30 m × 0.25 mm ID, 0.25 µm film) and helium carrier gas .

- LC-MS/MS (ESI): For non-volatile byproducts, employ C18 columns with 0.1% formic acid in water/acetonitrile gradients. Use deuterated internal standards (e.g., d5-BP-3) for quantification .

- XRD: Confirm crystallinity and polymorphic purity, especially if conflicting melting points are reported .

Advanced: How can researchers reconcile conflicting data on the photostability of this compound under UV exposure?

Answer:

Photodegradation discrepancies may stem from experimental conditions (e.g., light intensity, solvent). To resolve:

- Standardize protocols using calibrated UV lamps (e.g., 254 nm, 15 W/m²) and monitor degradation via HPLC-DAD at timed intervals .

- Conduct kinetic modeling (zero-order vs. first-order decay) to identify degradation pathways.

- Compare with environmental simulation studies (e.g., wastewater matrix effects) to assess real-world stability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Use chemical fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .

- Wear nitrile gloves (tested for permeation resistance) and safety goggles to prevent dermal/ocular exposure .

- Store in amber glass vials at –20°C under inert gas (N₂/Ar) to suppress decomposition .

Advanced: How can the nitro group’s electronic effects in this compound be exploited to design bioactive analogs?

Answer:

- Perform SAR studies by synthesizing analogs with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) substituents. Use molecular docking (AutoDock Vina) to predict binding affinities toward target enzymes .

- Validate bioactivity via microplate assays (e.g., MIC determination against Mycobacterium tuberculosis H37Rv) .

- Analyze metabolite profiles using high-resolution orbitrap MS to identify nitroreductase-mediated activation pathways .

Methodological: What strategies minimize artifacts in NMR spectra of this compound due to paramagnetic impurities?

Answer:

- Pre-purify samples via preparative TLC (silica gel, ethyl acetate/hexane eluent) .

- Add chelating agents (e.g., EDTA) to sequester metal ions during dissolution in deuterated solvents .

- Acquire spectra at higher temperatures (e.g., 50°C) to reduce line broadening from slow molecular tumbling .

Data Analysis: How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

Answer:

- Conduct Hansen solubility parameter (HSP) analysis to map solvent compatibility. Use HSPiP software to correlate experimental solubility with dispersion/polarity/hydrogen-bonding terms .

- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to model solute-solvent interactions at atomic resolution .

- Validate with shake-flask experiments using saturated solutions filtered through 0.22 µm PTFE membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.